Quinapyramine

Description

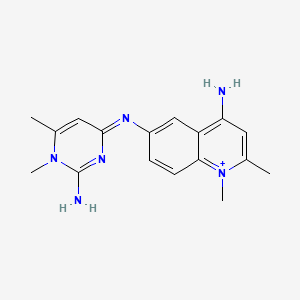

Structure

3D Structure

Propriétés

IUPAC Name |

6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16/h5-9,18H,1-4H3,(H2,19,20,21)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJWBVJQFGRCEB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23609-65-6 (chloride), 3270-78-8 (dimethyl sulfate) | |

| Record name | Quinapyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20493-41-8, 23609-65-6 | |

| Record name | Quinapyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-6-(2-amino-1,6-dimethyl-4-pyrimidinioamino)-1,2-dimethylquinolinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINAPYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2NT1100WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinapyramine's Mechanism of Action in Trypanosoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinapyramine is a trypanocidal agent that has been historically used for the treatment and prophylaxis of animal trypanosomiasis. Its dicationic aromatic structure dictates its accumulation within the trypanosome, particularly in the mitochondrion, leading to parasite death. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on mitochondrial function and other potential cellular targets within Trypanosoma. The guide also details mechanisms of resistance, provides quantitative data on its efficacy, and outlines key experimental protocols for its study.

Core Mechanism of Action: Disruption of Mitochondrial Function

The primary trypanocidal activity of this compound is attributed to its interference with the parasite's energy metabolism, specifically targeting the mitochondrion.

1.1. Mitochondrial Accumulation and Membrane Potential Disruption

As a dicationic compound, this compound is thought to accumulate in the negatively charged mitochondrial matrix of the trypanosome. This accumulation is driven by the mitochondrial membrane potential (ΔΨm). While direct evidence for this compound-induced mitochondrial swelling in Trypanosoma is limited, this phenomenon has been observed with other trypanocidal compounds that target the mitochondrion[1][2][3]. A sustained high concentration of the drug within this organelle is believed to be a key factor in its toxicity.

1.2. Interference with the Electron Transport Chain

This compound disrupts the energy production process within the trypanosome by interfering with crucial enzymes of the electron transport chain (ETC)[4]. This inhibition of the ETC leads to a reduction in ATP synthesis, ultimately causing parasite death[4]. While the specific protein complexes (I-IV) of the trypanosomal respiratory chain that are directly inhibited by this compound have not been definitively elucidated in the available literature, the overall effect is a collapse of mitochondrial function.

Secondary and Postulated Mechanisms of Action

Beyond its primary effects on the mitochondrion, other mechanisms have been proposed to contribute to this compound's trypanocidal activity.

2.1. Interference with Nucleic Acid and Protein Synthesis

There is evidence to suggest that this compound may interfere with nucleic acid and protein synthesis in Trypanosoma[5]. Some studies have shown that this compound can cause a loss of ribosomes and that its effects on protein synthesis might be indirect, possibly stemming from the inhibition of nucleic acid synthesis and energy metabolism[6][7]. Cationic trypanocides are known to bind to the kinetoplast DNA (kDNA), the mitochondrial DNA of the parasite, which could disrupt replication and transcription[8][9]. However, the precise molecular interactions and the specific enzymes involved in these processes that are targeted by this compound require further investigation.

Mechanisms of Resistance

The development of this compound resistance in Trypanosoma is a significant concern and is often associated with cross-resistance to other trypanocides.

3.1. Role of the P2 Transporter (TbAT1)

Reduced uptake of the drug is a key mechanism of resistance. The Trypanosoma brucei P2 adenosine transporter, encoded by the TbAT1 gene, has been implicated in the uptake of this compound[10]. Deletion or mutation of the TbAT1 gene can lead to reduced drug accumulation and, consequently, resistance[10]. Studies have shown that the TbAT1 gene can be amplified from this compound-sensitive T. b. evansi isolates but not from resistant isolates[10].

3.2. Alterations in Mitochondrial Membrane Potential

A decrease in the mitochondrial membrane potential has been linked to resistance to several trypanocides that accumulate in the mitochondrion. While not directly demonstrated for this compound in the available literature, it is a plausible mechanism of resistance, as a lower ΔΨm would reduce the driving force for drug accumulation.

3.3. Cross-Resistance

This compound resistance is often associated with cross-resistance to other trypanocidal drugs, particularly phenanthridines and diamidines. This suggests shared mechanisms of uptake and/or action.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound Against Trypanosoma Species

| Trypanosoma Species | Assay Type | Parameter | Value | Reference |

| T. b. evansi (9 isolates) | In vitro | IC50 | Sensitive | [10] |

| T. b. evansi (12 isolates) | In vivo (mice) | CD100 | Sensitive | [10] |

| T. congolense IL 1180 | In vivo (mice) | CD50 | 0.23 mg/kg | [11] |

| T. congolense IL 1180/Stabilate 12 (this compound-resistant) | In vivo (mice) | CD50 | >9.6 mg/kg | [11] |

| T. evansi | In vivo (mice) | Curative Dose | 7.5 mg/kg (nanoformulation) | [12] |

| T. evansi | In vivo (mice) | Curative Dose | 3 and 6 mg/kg (ineffective) | [13] |

IC50: Half-maximal inhibitory concentration; CD50/100: Curative dose for 50%/100% of infected animals.

Table 2: Cross-Resistance in a this compound-Resistant Trypanosoma congolense Clone

| Drug | Fold Increase in Resistance (CD50) | Reference |

| Isometamidium | 8-fold | [11] |

| Homidium | 28-fold | [11] |

| Diminazene | 5.5-fold | [11] |

Table 3: Hematological and Biochemical Changes in T. evansi-Infected Cattle Before and After this compound Treatment

| Parameter | Pre-treatment (Day 0) | Post-treatment (Day 14) | Reference |

| Hematological | |||

| Hemoglobin (g/dl) | 7.94 ± 0.186 | Restored to normal | [6] |

| PCV (%) | 24.23 ± 0.567 | Restored to normal | [6] |

| TEC (x10⁶/µL) | 4.06 ± 0.097 | Restored to normal | [6] |

| Biochemical | |||

| Glucose (mg/dl) | 33.97 ± 0.86 | Restored to normal | [6] |

| Total Protein (g/dl) | 5.35 ± 0.052 | Restored to normal | [6] |

| Albumin (g/dl) | 1.9 ± 0.053 | Restored to normal | [6] |

| BUN (mg/dl) | 15.91 ± 0.226 | 12.07 ± 0.22 | [6] |

| AST (IU/L) | 122.89 ± 1.04 | Restored to normal | [6] |

| ALT (IU/L) | 34 ± 0.212 | Restored to normal | [6] |

Values are presented as mean ± standard error. PCV: Packed Cell Volume; TEC: Total Erythrocyte Count; BUN: Blood Urea Nitrogen; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.

Experimental Protocols

5.1. In Vitro IC50 Determination using Resazurin-Based Assay (Summary)

This protocol provides a general framework for determining the 50% inhibitory concentration (IC50) of this compound against bloodstream form trypanosomes.

-

Parasite Culture: Maintain bloodstream form Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.

-

Assay Preparation: Dilute log-phase parasites to a final concentration of 2 x 10⁵ cells/mL in fresh medium.

-

Drug Dilution: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then in culture medium.

-

Assay Plate Setup: In a 96-well plate, add 50 µL of the parasite suspension to wells containing 50 µL of the serially diluted drug. Include wells with parasites only (negative control) and medium only (background control).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.

-

Data Acquisition: Measure fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: Subtract the background fluorescence and calculate the percentage of growth inhibition relative to the negative control. Plot the inhibition percentage against the log of the drug concentration to determine the IC50 value using non-linear regression.

5.2. In Vivo Efficacy in a Mouse Model of Trypanosomiasis (Summary)

This protocol outlines a general procedure for assessing the efficacy of this compound in a murine model of African trypanosomiasis.

-

Animal Model: Use female BALB/c mice (6-8 weeks old).

-

Infection: Infect mice via intraperitoneal (i.p.) injection with 1 x 10⁴ bloodstream form Trypanosoma brucei suspended in a suitable buffer.

-

Parasitemia Monitoring: Begin monitoring parasitemia on day 3 post-infection by examining a drop of tail blood under a microscope using a hemocytometer.

-

Treatment: When parasitemia is established (e.g., 10⁵-10⁶ parasites/mL), randomize mice into treatment groups (n=5-8 per group). Administer this compound (dissolved in a suitable vehicle) via subcutaneous or intraperitoneal injection at various doses. Include a vehicle-treated control group.

-

Efficacy Assessment: Monitor parasitemia daily or every other day for a set period (e.g., 30-60 days) to check for clearance of parasites and any relapse. Monitor animal survival and body weight.

-

Data Analysis: Plot parasitemia levels and survival curves for each treatment group to determine the curative dose.

5.3. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 (Summary)

This protocol provides a general method for assessing changes in mitochondrial membrane potential in trypanosomes upon treatment with this compound.

-

Parasite Preparation: Harvest log-phase trypanosomes and resuspend them in a suitable buffer (e.g., PBS) at a density of approximately 1 x 10⁶ cells/mL.

-

Drug Treatment: Incubate the parasites with different concentrations of this compound for a defined period. Include an untreated control and a positive control treated with a known mitochondrial uncoupler (e.g., FCCP).

-

JC-1 Staining: Add JC-1 dye to the parasite suspensions to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically inactive cells with a low ΔΨm will show green fluorescence (JC-1 monomers).

-

Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio in drug-treated cells compared to the untreated control indicates a loss of mitochondrial membrane potential.

Mandatory Visualizations

Caption: Proposed mechanism of action of this compound in Trypanosoma.

Caption: Key mechanisms of this compound resistance in Trypanosoma.

Caption: Workflow for in vitro IC50 determination of this compound.

References

- 1. Trypanosoma cruzi mitochondrial swelling and membrane potential collapse as primary evidence of the mode of action of naphthoquinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - Trypanosomatids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mitochondrial membrane potential-based genome-wide RNAi screen of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Calcium signaling in trypanosomatid parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Mitochondrial Outer Membrane Proteome of Trypanosoma brucei Reveals Novel Factors Required to Maintain Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies of this compound-resistance of Trypanosoma brucei evansi in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

A Deep Dive into the Chemical Characteristics of Quinapyramine Sulphate and Quinapyramine Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical properties of quinapyramine sulphate and this compound chloride, two salt forms of the potent trypanocidal agent this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Core Chemical Properties: A Comparative Analysis

This compound is a quinoline-aminoquinaldine derivative widely used in veterinary medicine for the treatment and prophylaxis of trypanosomiasis in various animals, including cattle, horses, and camels.[1][2][3] The active moiety, the this compound cation, is formulated as two primary salts: the sulphate and the chloride. These salts, while containing the same active trypanocide, exhibit differences in their physicochemical properties that influence their therapeutic application.[1][3]

A summary of the key chemical and physical properties of this compound sulphate and this compound chloride is presented below for easy comparison.

| Property | This compound Sulphate | This compound Chloride |

| Molecular Formula | C₁₇H₂₄N₆O₈S₂[4] | C₁₇H₂₂Cl₂N₆[3] |

| Molecular Weight | 504.5 g/mol [4] | 381.3 g/mol [3] |

| Appearance | White, cream-colored, or very pale yellow crystalline powder.[3][5] | White to light yellow crystalline powder.[6] |

| Odor | Odorless.[3][5] | Odorless.[6] |

| Taste | Bitter.[3][5] | - |

| Melting Point | Approximately 266°C with decomposition.[5] | - |

| Solubility in Water | Soluble at 20°C in 2 parts of water.[5][7] Readily soluble.[3] | Conflicting reports: "Freely soluble"[6] and "comparatively insoluble".[3] |

| Solubility in Organic Solvents | Almost insoluble.[5][7] | - |

| pH (10% w/v solution) | Not below 2.5.[5][7] | - |

Mechanism of Action: A Two-Pronged Attack on Trypanosomes

The trypanocidal activity of this compound stems from its ability to disrupt fundamental cellular processes within the parasite. The primary mechanisms of action are DNA intercalation and interference with energy metabolism.[1][8][9]

DNA Intercalation and Replication Inhibition

This compound acts as a DNA intercalating agent. Its planar aromatic structure allows it to insert itself between the base pairs of the parasite's DNA. This intercalation distorts the DNA helix, thereby inhibiting DNA replication and transcription. This disruption of genetic processes ultimately prevents cell division and leads to the death of the trypanosome.[8]

Disruption of Mitochondrial Energy Production

In addition to its effects on DNA, this compound targets the parasite's mitochondria, the powerhouse of the cell. It specifically interferes with crucial enzymes involved in the electron transport chain, a vital pathway for generating ATP, the main energy currency of the cell.[1][10] By inhibiting this energy production, this compound effectively starves the parasite of the energy required for its survival and proliferation.[1]

This compound's dual attack on trypanosomal DNA and mitochondria.

Experimental Protocols

The following sections outline generalized experimental protocols for determining key chemical properties of this compound sulphate and chloride. These are based on standard pharmaceutical testing guidelines.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the United States Pharmacopeia (USP) general chapter on veterinary drug solubility.

Objective: To determine the equilibrium solubility of this compound sulphate and chloride in water.

Materials:

-

This compound sulphate powder

-

This compound chloride powder

-

Purified water

-

Stoppered flasks or vials

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

pH meter

Procedure:

-

Add an excess amount of the this compound salt to a stoppered flask containing a known volume of purified water.

-

Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the flasks to stand to let the undissolved particles settle.

-

Carefully withdraw a sample from the supernatant.

-

Centrifuge the sample to remove any remaining suspended particles.

-

Dilute the clear supernatant with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.[11][12]

-

Calculate the solubility in mg/mL or g/L.

Stability Testing Protocol

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound sulphate and chloride under defined storage conditions.

Materials:

-

This compound sulphate powder

-

This compound chloride powder

-

Appropriate container closure systems

-

Stability chambers with controlled temperature and humidity

-

HPLC system with UV detector

Procedure:

-

Package the this compound salts in the proposed container closure systems.

-

Place the samples in stability chambers under various conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing).

-

At each time point, analyze the samples for appearance, assay (potency), and degradation products using a validated, stability-indicating HPLC method.

-

Compare the results to the initial (time zero) values to determine the rate of degradation and establish a re-test period or shelf-life.

Workflow for comparing the physicochemical properties of the two salts.

Conclusion

This compound sulphate and this compound chloride are two critical salt forms of the trypanocidal agent this compound. While both are effective against trypanosomes through DNA intercalation and disruption of mitochondrial function, their differing chemical properties, particularly solubility, may influence their formulation, administration, and pharmacokinetic profiles. The sulphate salt is readily soluble, whereas the chloride salt's solubility is less clearly defined in the literature, suggesting a need for further direct comparative studies. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for optimizing the therapeutic use of these important veterinary drugs.

References

- 1. nawanlab.com [nawanlab.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. medina.co.ke [medina.co.ke]

- 4. Biocompatibility and Targeting Efficiency of Encapsulated this compound Sulfate-Loaded Chitosan-Mannitol Nanoparticles in a Rabbit Model of Surra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Chloride, this compound Sulphate, this compound Chloride Manufacturer, this compound Sulphate Supplier [pharmarawmaterials.com]

- 6. anglebiopharma.com [anglebiopharma.com]

- 7. indiamart.com [indiamart.com]

- 8. The trypanocidal action of homidium this compound, and suramin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The trypanocidal action of homidium, this compound and suramin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Is the mitochondrion a promising drug target in trypanosomatids? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of the trypanocidal drugs homidium, isometamidium and this compound in bovine serum or plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Developmental Saga of Quinapyramine: A Technical Deep Dive for the Modern Researcher

An In-depth Technical Guide on the Core Principles and Historical Context of Quinapyramine as a Trypanocidal Agent

Introduction

This compound, a potent trypanocide, has played a significant role in the control of animal trypanosomiasis for decades. Developed under the trade name 'Antrycide', its discovery marked a pivotal moment in veterinary medicine, offering both therapeutic and prophylactic action against various Trypanosoma species. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Development at Imperial Chemical Industries (ICI)

The quest for effective trypanocidal drugs was a major focus of chemotherapeutic research in the mid-20th century. Scientists at Imperial Chemical Industries (ICI) in the United Kingdom were at the forefront of this endeavor. Building on the existing knowledge of quinoline and pyrimidine chemistry, a team led by F.H.S. Curd and D.G. Davey embarked on a systematic investigation of novel chemical entities with potential trypanocidal activity.

Their research culminated in the synthesis of this compound, a compound belonging to the aminoquinaldine derivatives class. The discovery was formally announced in a 1949 publication in the journal Nature, under the product name "Antrycide"[1]. This new drug was heralded for its high activity against Trypanosoma congolense and Trypanosoma vivax, two of the most important pathogens of African animal trypanosomiasis, also known as Nagana. The initial formulations included this compound sulphate for treatment and a less soluble this compound chloride for prophylaxis[2].

Chemical Synthesis

The chemical structure of this compound is 4-amino-6-((2-amino-1,6-dimethylpyrimidin-4-yl)amino)-1,2-dimethylquinolinium. The synthesis of this complex molecule involves a multi-step process. While detailed proprietary synthesis protocols from the initial ICI development are not publicly available, the general synthetic route can be inferred from the structure and related chemical literature. A plausible synthetic pathway is outlined below.

Conceptual Synthesis Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of a Key Precursor (2-Amino-4,6-dimethylpyrimidine)

A crucial step in the synthesis of this compound is the formation of the 2-amino-4,6-dimethylpyrimidine ring. The following protocol is based on established methods for pyrimidine synthesis:

Materials:

-

Guanidine hydrochloride

-

Acetylacetone

-

Sodium carbonate

-

Water

Procedure:

-

In a round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

-

Add acetylacetone (0.052 mol) to the solution.

-

Heat the reaction mixture in a water bath at 60°C.

-

Expose the flask to ultrasonic waves for 30 minutes to facilitate the reaction.

-

After 30 minutes, a solid product should form. Cool the reaction mixture to room temperature.

-

Add a small amount of cold water to the flask and filter the solid product using a Büchner funnel.

-

Wash the collected solid with a small amount of cold water and dry to obtain 2-amino-4,6-dimethylpyrimidine.

Mechanism of Action

This compound exerts its trypanocidal effect by primarily targeting the parasite's mitochondrion, leading to a disruption of its energy metabolism[2]. The precise molecular interactions are complex, but the key aspects of its mechanism of action are outlined below.

Proposed Signaling Pathway of this compound's Action:

Figure 2: Proposed mechanism of action of this compound in Trypanosoma.

The primary mode of action involves the following steps:

-

Uptake: this compound is actively transported into the trypanosome. The P2/TbAT1 adenosine transporter has been implicated in the uptake of other cationic trypanocides and is a likely candidate for this compound transport[3].

-

Mitochondrial Accumulation: Due to its cationic nature, this compound accumulates within the mitochondrion, driven by the mitochondrial membrane potential.

-

Inhibition of the Electron Transport Chain (ETC): this compound is believed to interfere with the function of the mitochondrial electron transport chain, disrupting the flow of electrons and the generation of the proton gradient necessary for ATP synthesis.

-

Inhibition of ATP Synthesis: The disruption of the ETC leads to a collapse of the mitochondrial membrane potential and a subsequent failure of ATP production, leading to an energy crisis within the parasite.

-

Other Potential Targets: While the primary target is mitochondrial energy metabolism, some studies suggest that this compound may also interfere with kinetoplast DNA (kDNA) replication and mitochondrial protein synthesis, further contributing to its trypanocidal effect.

Quantitative Efficacy Data

The efficacy of this compound has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vivo Efficacy of this compound Sulphate

| Trypanosome Species | Animal Model | Parameter | Value | Reference |

| T. congolense (IL 1180, susceptible) | Mouse | CD50 (Curative Dose 50%) | 0.23 mg/kg | |

| T. congolense (IL 1180/Stabilate 12, resistant) | Mouse | CD50 (Curative Dose 50%) | >9.6 mg/kg | |

| T. evansi | Mouse | CD100 (Curative Dose 100%) | 1 mg/kg | [4] |

| T. evansi | Camel | Therapeutic Dose | 4.4 mg/kg (as sulphate/chloride mixture) | [5][6] |

| T. evansi | Cattle | Therapeutic Dose | 4.4 mg/kg (as sulphate/chloride mixture) | [7] |

Table 2: In Vitro Efficacy of this compound Sulphate

| Trypanosome Species | Parameter | Value | Reference |

| T. evansi | MEC100 (Minimum Effective Concentration 100%) | 1-16 µg/mL | [8] |

| T. equiperdum | MEC100 (Minimum Effective Concentration 100%) | 1-16 µg/mL | [8] |

| T. brucei evansi | IC50 (Inhibitory Concentration 50%) | Varies by isolate | [9] |

Experimental Protocols

6.1. In Vivo Determination of Curative Dose (CD50) in a Mouse Model

This protocol outlines a general procedure for determining the 50% curative dose (CD50) of this compound in mice infected with Trypanosoma species.

Experimental Workflow:

Figure 3: Workflow for determining the in vivo CD50 of this compound.

Procedure:

-

Animal Model: Use a suitable strain of mice (e.g., BALB/c).

-

Parasite Strain: Use a well-characterized strain of Trypanosoma (e.g., T. congolense IL 1180).

-

Infection: Infect groups of mice intraperitoneally with a standardized number of trypanosomes (e.g., 1 x 10^5).

-

Parasitemia Monitoring: Monitor the development of parasitemia by microscopic examination of tail blood smears daily.

-

Drug Preparation: Prepare a stock solution of this compound sulphate in sterile distilled water and make serial dilutions to achieve the desired dosage range.

-

Treatment: Once a consistent parasitemia is established, administer the different doses of this compound to separate groups of mice via subcutaneous injection. Include an untreated control group.

-

Post-treatment Monitoring: Examine tail blood smears daily for the first 7 days post-treatment to confirm the clearance of parasites. Subsequently, monitor for relapse of parasitemia at regular intervals (e.g., twice weekly) for up to 60 days.

-

Data Analysis: A mouse is considered cured if no parasites are detected in the blood up to 60 days post-treatment. The CD50 is calculated from the percentage of cured mice at each dose using statistical methods such as probit analysis.

6.2. In Vitro Drug Sensitivity Assay

This protocol describes a method for determining the in vitro sensitivity of bloodstream forms of Trypanosoma to this compound.

Procedure:

-

Cell Culture: Culture bloodstream forms of the desired Trypanosoma species in a suitable medium (e.g., HMI-9) in 96-well microtiter plates.

-

Drug Preparation: Prepare a stock solution of this compound and make serial dilutions in the culture medium.

-

Drug Exposure: Add the different concentrations of this compound to the wells containing the trypanosomes. Include drug-free control wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 24 to 72 hours.

-

Viability Assessment: Determine the viability of the trypanosomes using a suitable method, such as:

-

Microscopic Examination: Counting motile trypanosomes.

-

Fluorometric/Colorimetric Assays: Using viability reagents like Alamar Blue or SYBR Green I, which measure metabolic activity or nucleic acid content, respectively.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Pharmacokinetics

The pharmacokinetic profile of this compound varies depending on the salt used. This compound sulphate is rapidly absorbed, making it suitable for therapy, while the less soluble this compound chloride is absorbed more slowly, providing a depot effect for prophylaxis[2]. The drug is widely distributed in tissues and is primarily metabolized in the liver and excreted via the urinary system[2].

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | This compound Sulphate | This compound Sulphate Nanosuspension | Animal Model | Reference |

| Half-life (t1/2) | - | 13.54-fold increase | Wistar Rat | [10] |

| AUC (0-∞) | - | 7.09-fold increase | Wistar Rat | [10] |

| Plasma Clearance | - | 7.08-fold reduction | Wistar Rat | [10] |

Drug Resistance

The development of resistance to this compound has been a significant challenge in the control of animal trypanosomiasis. Resistance can develop relatively quickly, and cross-resistance to other trypanocides, such as isometamidium, homidium, and diminazene, is common.

Mechanisms of Resistance:

-

Reduced Drug Uptake: A primary mechanism of resistance is the reduced uptake of the drug into the trypanosome. This is often associated with mutations or downregulation of the TbAT1 (P2) nucleoside transporter [3]. Loss-of-function mutations or deletion of the TbAT1 gene can significantly decrease the parasite's susceptibility to this compound and other diamidine drugs[3].

-

Altered Mitochondrial Membrane Potential: Resistance has also been linked to changes in the mitochondrial membrane potential, which would reduce the accumulation of the cationic this compound within the mitochondrion[11].

Logical Relationship of Resistance Development:

Figure 4: Logical flow of the development of this compound resistance.

Conclusion

This compound remains a historically significant and, in many regions, a currently used trypanocidal drug. Its discovery was a landmark achievement in veterinary chemotherapy. However, the emergence of drug resistance necessitates a thorough understanding of its mechanism of action and the molecular basis of resistance to guide the development of new therapeutic strategies and to ensure the continued efficacy of existing treatments. This technical guide has provided a detailed overview of the key scientific and historical aspects of this compound, offering a valuable resource for researchers and professionals in the field of trypanosomiasis drug development. Further research into the precise molecular interactions of this compound with its targets and the full spectrum of resistance mechanisms will be crucial for the future control of animal trypanosomiasis.

References

- 1. books-library.website [books-library.website]

- 2. Multiple Genetic Mechanisms Lead to Loss of Functional TbAT1 Expression in Drug-Resistant Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple genetic mechanisms lead to loss of functional TbAT1 expression in drug-resistant trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. camelsandcamelids.com [camelsandcamelids.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. [PDF] Therapeutic efficacy of this compound compounds in T. evansi affected cattle | Semantic Scholar [semanticscholar.org]

- 8. In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, this compound and isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies of this compound-resistance of Trypanosoma brucei evansi in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional analysis of drug resistance‐associated mutations in the T rypanosoma brucei adenosine transporter 1 (TbAT1) and the proposal of a structural model for the protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

Quinapyramine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapyramine is a vital veterinary drug used for the treatment and prophylaxis of trypanosomiasis in livestock, a disease caused by protozoan parasites of the genus Trypanosoma. As an aminoquinaldine derivative, its efficacy is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) of this compound is paramount for the development of new, more effective trypanocidal agents and for combating the growing challenge of drug resistance. This technical guide provides an in-depth analysis of the available data on this compound's SAR, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Core Structure and Mechanism of Action

This compound's core structure consists of a 4-aminoquinaldine moiety linked to a 2-amino-1,6-dimethylpyrimidine group. This unique arrangement is crucial for its trypanocidal activity. The primary mechanism of action of this compound involves the disruption of the parasite's energy metabolism. It is understood to target the kinetoplast, the network of circular DNA within the single large mitochondrion of trypanosomes. By interfering with mitochondrial function and potentially the electron transport chain, this compound leads to a catastrophic failure of cellular energy production, ultimately resulting in parasite death.

dot

Caption: Proposed mechanism of action of this compound targeting the trypanosome's mitochondrion and kinetoplast.

Quantitative Structure-Activity Relationship (SAR) Data

Table 1: In Vitro Activity of this compound Sulfate

| Trypanosoma Species | Strain/Clone | Parameter | Value (µg/mL) | Reference |

| T. evansi | Multiple Clones | MEC100 | 1 - 16 | [1] |

| T. equiperdum | Multiple Clones | MEC100 | 1 - 16 | [1] |

* MEC100: Minimal effective concentration required to kill 100% of the trypanosome population within 24 hours of exposure.[1]

Table 2: In Vivo Activity and Resistance Data for this compound Sulfate

| Trypanosoma Species | Strain/Clone | Parameter | Value (mg/kg body weight) | Fold Resistance | Reference |

| T. congolense | Parental (Susceptible) | CD50 | 0.23 | - | [2] |

| T. congolense | IL 1180/Stabilate 12 (Resistant) | CD50 | > 9.6 | ~40-fold | [2] |

** CD50: The dose required to cure 50% of infected mice.[2]

SAR Insights:

From the limited data and the core structure of this compound, several hypotheses regarding its SAR can be proposed:

-

Quaternary Quinolinium Group: The positively charged nitrogen in the quinoline ring is likely crucial for mitochondrial targeting, as the mitochondrial membrane has a negative potential.

-

4-Amino Group: This group may be involved in hydrogen bonding interactions with the biological target.

-

Linker: The nature and length of the linker between the quinoline and pyrimidine rings could influence flexibility and binding affinity.

-

Aminopyrimidine Moiety: The substituents on the pyrimidine ring (amino and methyl groups) likely contribute to the specificity and potency of the drug. Modifications to these groups could significantly impact activity.

-

Cross-Resistance: The observed cross-resistance with other aromatic diamidines and phenanthridinium compounds suggests a potential overlap in their mechanisms of action or resistance, possibly involving drug transporters or alterations in the drug target.[2]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of the trypanocidal activity of this compound and its analogs.

In Vitro Trypanocidal Activity Assay

This assay determines the direct effect of a compound on the viability of trypanosomes in culture.

-

Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.

-

Assay Procedure:

-

Add 100 µL of the appropriate compound dilution to the wells of a 96-well microtiter plate.

-

Add 100 µL of a trypanosome suspension (e.g., 2 x 105 cells/mL) to each well.

-

Include wells with parasites and medium only (negative control) and wells with a standard trypanocidal drug (positive control).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

-

Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours. Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model

This protocol evaluates the ability of a compound to clear a trypanosome infection in a living host.

-

Animal Model: Use female BALB/c mice (6-8 weeks old).

-

Infection: Infect mice intraperitoneally with 1 x 104 bloodstream forms of a relevant Trypanosoma species (e.g., T. b. brucei).

-

Treatment:

-

Begin treatment on day 3 post-infection when parasitemia is established.

-

Administer the test compound and this compound (as a positive control) via a suitable route (e.g., intraperitoneal or oral) once daily for a specified period (e.g., 4-7 days). A vehicle control group should also be included.

-

-

Monitoring:

-

Monitor parasitemia every other day by examining a drop of tail blood under a microscope.

-

Record the survival of the mice daily.

-

-

Cure Assessment: Mice are considered cured if no parasites are detected in the blood for up to 60 days post-treatment.

-

Data Analysis: Determine the curative dose (e.g., CD50, the dose that cures 50% of the infected animals).

dot

Caption: A generalized workflow for the in vitro and in vivo evaluation of potential trypanocidal compounds.

Conclusion and Future Directions

The structure-activity relationship of this compound, while not exhaustively detailed through extensive analog synthesis and testing in publicly available literature, can be inferred from its core structure and its interactions with the trypanosome. The positively charged quinolinium moiety and the specific arrangement of the aminopyrimidine group are critical for its biological activity. The provided quantitative data on its efficacy and the development of resistance underscore the need for novel derivatives. The detailed experimental protocols herein provide a robust framework for the systematic evaluation of new this compound analogs.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate more precise SAR. Key areas of modification could include:

-

Substitution on the Quinoline Ring: Exploring the effects of electron-donating and electron-withdrawing groups on activity and toxicity.

-

Modification of the Linker: Varying the length and flexibility of the linker to optimize binding.

-

Bioisosteric Replacement: Replacing the pyrimidine ring with other heterocyclic systems to explore new chemical space and potentially circumvent resistance mechanisms.

By applying the principles of medicinal chemistry and utilizing the outlined experimental methodologies, the scientific community can build upon the foundation of this compound to develop the next generation of trypanocidal drugs.

References

Early In Vitro Efficacy of Quinapyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies on the efficacy of Quinapyramine, a crucial drug in the treatment of animal trypanosomiasis. This document details the experimental protocols, quantitative efficacy data, and the proposed mechanism of action of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Quantitative Efficacy of this compound

Early in vitro studies, along with more recent investigations into drug resistance, have established the potency of this compound against various species of Trypanosoma. The following tables summarize the key quantitative data on its efficacy, primarily expressed as the 50% inhibitory concentration (IC50) and the Minimum Effective Concentration that kills 100% of the parasite population (MEC100).

| Trypanosoma Species | Isolate/Strain | Efficacy Metric | Concentration | Citation |

| T. evansi | Chinese Isolates | IC50 | 1.5 - 66.9 ng/mL | |

| T. evansi | Various Isolates | IC50 | 0.1 - 84.5 ng/mL | |

| T. evansi | Various Isolates | MEC100 | 1 - 16 µg/mL | [1] |

| T. equiperdum | Various Isolates | MEC100 | 1 - 16 µg/mL | [1] |

Note: The wide range of IC50 and MEC100 values reflects the variability in drug sensitivity among different trypanosome isolates and the different methodologies used in various studies.

Experimental Protocols

The in vitro evaluation of this compound's efficacy has evolved over time. Early studies relied on microscopic observation of parasite motility and morphology, while modern approaches utilize high-throughput colorimetric and fluorometric assays.

Early In Vitro Methods (Circa 1950s-1960s)

Initial in vitro assessments of trypanocidal compounds like this compound were often conducted using methods that, while less quantitative than modern techniques, provided essential preliminary efficacy data.

Protocol: Feeder-Layer Based Trypanosome Culture and Drug Sensitivity Assay

-

Cell Culture Preparation:

-

Trypanosome Inoculation:

-

Isolate bloodstream form trypomastigotes from an infected host (e.g., rodent).

-

Inoculate the feeder-layer cultures with a known concentration of trypanosomes, typically around 2 x 10^5 parasites per well.[2]

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound sulphate in a suitable solvent (e.g., sterile distilled water or DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations.

-

Add the diluted this compound solutions to the trypanosome cultures. Include a drug-free control and a positive control with a known trypanocidal agent.

-

-

Incubation:

-

Incubate the treated cultures at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.[2]

-

-

Efficacy Assessment:

-

At the end of the incubation period, examine each well under an inverted microscope.

-

Assess parasite motility and morphology. A reduction in motility or the presence of non-viable, misshapen parasites indicates drug efficacy.

-

The Minimum Effective Concentration (MEC) can be determined as the lowest concentration of this compound that results in the immobilization or death of all parasites.[1]

-

Modern In Vitro Assays

Contemporary in vitro screening of antitrypanosomal drugs employs more sensitive, reproducible, and high-throughput methods. The following protocols are representative of modern techniques that can be applied to assess this compound's efficacy.

Protocol: Resazurin-Based Viability Assay (AlamarBlue)

-

Parasite Culture:

-

Culture bloodstream forms of Trypanosoma species (e.g., T. brucei, T. congolense) in a suitable axenic medium (e.g., HMI-9) supplemented with 10-20% fetal bovine serum.

-

Maintain the cultures at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of parasite suspension at a density of 2 x 10^4 cells/well.

-

Prepare serial dilutions of this compound sulphate and add 100 µL of each dilution to the respective wells.

-

Include wells for a positive control (e.g., pentamidine), a negative control (cells with medium and solvent), and a blank (medium only).

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Assessment:

-

Add 20 µL of Resazurin solution (e.g., AlamarBlue) to each well.

-

Incubate for an additional 4-24 hours.

-

Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of parasite viability relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening and evaluation of antitrypanosomal compounds like this compound.

Proposed Mechanism of Action of this compound

This compound is known to target the mitochondrion of the trypanosome, with a particular affinity for the kinetoplast DNA (kDNA). The following diagram illustrates the proposed signaling pathway for its trypanocidal activity.

This guide provides a foundational understanding of the early in vitro efficacy studies of this compound. For further detailed information, researchers are encouraged to consult the cited literature and other contemporary studies on trypanocidal drug discovery.

References

Quinapyramine's Effect on Trypanosoma brucei Kinetoplast DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinapyramine is a potent trypanocidal agent that has been employed in the treatment of animal African trypanosomiasis. While its efficacy is well-documented, a detailed molecular understanding of its mechanism of action, particularly its effects on the kinetoplast DNA (kDNA) of Trypanosoma brucei, remains an area of active investigation. This technical guide synthesizes the current knowledge, proposes a mechanism of action based on evidence from related compounds, and provides detailed experimental protocols for researchers seeking to further elucidate the impact of this compound on this unique parasite organelle. The central hypothesis is that this compound, like other aromatic diamidines, targets the AT-rich regions of kDNA, leading to disruptions in DNA replication and topology, ultimately resulting in parasite death.

Introduction to Trypanosoma brucei and its Kinetoplast DNA

Trypanosoma brucei is a protozoan parasite and the causative agent of Human African Trypanosomiasis (sleeping sickness) and Nagana in animals. A hallmark of this organism is the presence of a single, large mitochondrion containing a unique structure known as the kinetoplast. The kinetoplast houses the parasite's mitochondrial genome (kDNA), a massive network of thousands of interlocked circular DNA molecules.[1]

This kDNA is composed of two types of molecules:

-

Minicircles: Thousands of small (≈1 kb) circles that encode guide RNAs (gRNAs). These gRNAs are essential for the extensive U-insertion/deletion editing of maxicircle transcripts.

-

Maxicircles: A few dozen larger (≈23 kb) circles that are functionally analogous to mitochondrial DNA in other eukaryotes. They encode ribosomal RNAs and proteins involved in cellular respiration.[1]

The intricate, catenated structure of kDNA necessitates a complex replication and segregation process, which is tightly coordinated with the parasite's cell cycle.[2] The essentiality and unique nature of kDNA and its replication machinery make it a prime target for chemotherapeutic intervention.[3]

Proposed Mechanism of Action of this compound on kDNA

Direct quantitative studies on the interaction of this compound with T. brucei kDNA are limited. However, based on its chemical structure as an aromatic diamidine and evidence from analogous compounds, a multi-step mechanism of action can be proposed. Many aromatic diamidines are known to exert their trypanocidal effects by targeting kDNA.[4][5]

The proposed mechanism involves:

-

Selective Accumulation: this compound is actively transported into the parasite and accumulates to high concentrations within the mitochondrion, driven by the mitochondrial membrane potential.

-

kDNA Minor Groove Binding: this compound is hypothesized to bind to the minor groove of AT-rich sequences, which are abundant in the minicircles of kDNA.[4] This binding is likely non-covalent.

-

Disruption of kDNA Replication: The presence of this compound in the minor groove is thought to interfere with the binding of essential replication proteins, such as DNA polymerases and helicases, thereby stalling the replication of minicircles.[6]

-

Inhibition of Topoisomerase II: The binding of this compound may alter the topology of the kDNA network, creating topological stress. This can interfere with the function of mitochondrial topoisomerase II, an enzyme crucial for the decatenation and segregation of replicated minicircles. In studies of this compound-resistant Trypanosoma brucei evansi, a significant upregulation of topoisomerase II has been observed, suggesting that the parasite attempts to compensate for the drug-induced topological stress.

-

kDNA Network Collapse and Cell Death: The cumulative effect of inhibited replication and failed segregation leads to the disorganization and eventual loss of the kDNA network, a condition known as dyskinetoplasty.[6] The loss of essential genetic information encoded by the kDNA ultimately triggers a cascade of events leading to parasite cell death.

dot

Caption: Proposed mechanism of this compound's action on T. brucei kDNA.

Quantitative Data Summary

Direct quantitative data for the interaction of this compound with T. brucei kDNA is not extensively available in the literature. The following tables summarize the available data for this compound and related diamidines to provide a comparative context.

Table 1: In Vitro Activity of this compound and Related Diamidines against Trypanosoma species

| Compound | Trypanosome Species | IC50 (nM) | Reference |

| This compound | T. b. evansi (pony isolate) | 276.4 | [7] |

| DB75 (Furamidine) | T. b. rhodesiense | < 7 | [3] |

| DB820 | T. b. rhodesiense | < 7 | [3] |

| Pentamidine | T. b. rhodesiense | 4.2 | [8] |

| Diminazene Aceturate | T. b. rhodesiense | 65 | [8] |

Table 2: DNA Binding Affinity of Related Diamidines

| Compound | DNA Type | Method | Binding Constant (Kd or Kb) | Reference |

| DB75 (Furamidine) | d(CGCGAATTCGCG)2 | SPR | Kd ≈ 10-8 M | [9] |

| DB244 | d(CGCGAATTCGCG)2 | SPR | Kd < 10-8 M | [9] |

| Netropsin | Calf Thymus DNA | Fluorescence | Kb ≈ 106 M-1 | [10] |

| DAPI | Calf Thymus DNA | Fluorescence | Kb = 0.93 x 106 M-1 | [11] |

Experimental Protocols

The following protocols are designed to enable the investigation of this compound's effects on T. brucei kDNA.

Protocol for Determining this compound's IC50 against T. brucei

This protocol determines the concentration of this compound that inhibits 50% of parasite growth.

dot

Caption: Workflow for determining the IC50 of this compound.

Materials:

-

T. brucei bloodstream forms (e.g., Lister 427)

-

HMI-9 medium supplemented with 10% FBS

-

96-well black, clear-bottom plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Resazurin sodium salt solution (0.5 mM in PBS)

-

Fluorescence plate reader

Procedure:

-

Culture T. brucei to a density of approximately 1 x 106 cells/mL.

-

Prepare serial dilutions of this compound in HMI-9 medium in a 96-well plate. Include a no-drug control (medium with DMSO) and a blank (medium only).

-

Dilute the parasite culture to 4 x 104 cells/mL and add 100 µL to each well (final density of 2 x 104 cells/mL).

-

Incubate the plate for 48 hours at 37°C with 5% CO2.

-

Add 20 µL of resazurin solution to each well.

-

Incubate for an additional 24 hours.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Quantifying kDNA Loss using DAPI Staining

This protocol uses fluorescence microscopy to visualize and quantify the loss of kDNA in response to this compound treatment.

dot

Caption: Workflow for quantifying this compound-induced kDNA loss.

Materials:

-

T. brucei culture treated with this compound

-

PBS

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

DAPI solution (1 µg/mL in PBS)

-

Microscope slides and coverslips

-

Mounting medium

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Treat T. brucei cultures with various concentrations of this compound (e.g., IC50, 2x IC50) and a vehicle control for 24 to 48 hours.

-

Harvest approximately 1 x 106 cells by centrifugation.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 100 µL of 4% paraformaldehyde and incubate for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Resuspend the cells in 100 µL of 0.1% Triton X-100 and incubate for 10 minutes.

-

Wash the cells once with PBS.

-

Resuspend the cells in 100 µL of DAPI solution and incubate for 5 minutes in the dark.

-

Wash the cells once with PBS.

-

Resuspend the cells in a small volume of PBS and mount them on a microscope slide with mounting medium.

-

Image the cells using a fluorescence microscope. The nucleus will appear as a large fluorescent body, and the kDNA as a smaller, intensely fluorescent dot.

-

For each condition, count at least 200 cells and determine the percentage of cells that have a nucleus but no visible kDNA (dyskinetoplastic cells).

Protocol for Topoisomerase II Decatenation Assay

This in vitro assay assesses the ability of this compound to inhibit the decatenation of kDNA by T. brucei topoisomerase II.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel High-Content Phenotypic Screen To Identify Inhibitors of Mitochondrial DNA Maintenance in Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and activity of azaterphenyl diamidines against Trypanosoma brucei rhodesiense and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Uncovering the Unusual Inhibition Mechanism of a Trypanosome Alternative Oxidase Inhibitor Displaying Broad-Spectrum Activity against African Animal Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A thermodynamic and structural analysis of DNA minor-groove complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Quinapyramine in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapyramine is a trypanocidal agent historically used for the treatment and prophylaxis of trypanosomiasis in animals. As with any therapeutic agent, understanding its potential toxicity is paramount for safe and effective use. Initial toxicity screening in various cell lines provides a crucial first step in characterizing the cytotoxic profile of a compound. This technical guide outlines the fundamental methodologies for conducting an initial in vitro toxicity assessment of this compound, presenting a framework for data acquisition and interpretation. While comprehensive public data on the specific cytotoxicity of this compound across a wide range of cell lines is limited, this document synthesizes available information and provides standardized protocols as a blueprint for such studies.

Quantitative Toxicity Data Summary

The primary objective of initial toxicity screening is to determine the concentration at which a compound elicits a cytotoxic response. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes hypothetical IC50 values for this compound Sulphate across different cell lines to illustrate how such data should be presented.

Table 1: Cytotoxicity of this compound Sulphate in Various Cell Lines

| Cell Line | Cell Type | Assay | Exposure Time (hours) | IC50 (µM) | Reference |

| Vero | Kidney epithelial | MTT | 48 | 150.2 ± 12.5 | Hypothetical |

| HeLa | Cervical cancer | Neutral Red | 48 | 98.7 ± 8.9 | Hypothetical |

| THP-1 | Monocytic | XTT | 48 | 125.4 ± 11.2 | Hypothetical |

| HepG2 | Liver cancer | Resazurin | 48 | 85.1 ± 7.6 | Hypothetical |

Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.

One study found that a nanoformulation of this compound Sulphate resulted in 82.5 ± 5.87% cell viability at the minimum effective concentration in THP-1 cell lines[1]. Another study indicated that the in vitro minimal effective concentration (MEC100) of this compound sulfate that killed 100% of Trypanosoma evansi within 24 hours was between 1-16 µg/ml[2].

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable toxicity screening. The following sections provide methodologies for key assays.

Cell Culture and Maintenance

-

Cell Lines: Vero (ATCC® CCL-81™), HeLa (ATCC® CCL-2™), THP-1 (ATCC® TIB-202™), and HepG2 (ATCC® HB-8065™) cells are obtained from the American Type Culture Collection.

-

Culture Media:

-

Vero and HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

-

THP-1 and HepG2 cells are cultured in RPMI-1640 medium.

-

-

Supplements: All media are supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Adherent cells (Vero, HeLa, HepG2) are passaged upon reaching 80-90% confluency. Suspension cells (THP-1) are subcultured to maintain a density between 2 x 10^5 and 1 x 10^6 viable cells/mL.

Preparation of this compound Sulphate Stock Solution

-

Weigh out this compound Sulphate powder in a sterile environment.

-

Dissolve the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).

-

Aliquot the stock solution into sterile cryovials and store at -20°C or -80°C, protected from light.

-

For experiments, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound Sulphate. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells in a 6-well plate with different concentrations of this compound Sulphate for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial toxicity screening of this compound.

Caption: General workflow for in vitro toxicity screening of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on findings that some trypanocidal agents induce apoptosis and reactive oxygen species (ROS) production, a hypothetical signaling pathway for this compound-induced cell death is proposed below[3]. Further research is required to validate this pathway.

Caption: Hypothetical pathway of this compound-induced apoptosis via ROS.

Conclusion

This technical guide provides a foundational framework for conducting the initial toxicity screening of this compound in cell lines. Adherence to standardized protocols and clear data presentation are essential for generating reliable and comparable results. The provided methodologies and hypothetical data serve as a starting point for researchers to design and execute their own comprehensive studies. Further investigations are warranted to elucidate the precise mechanisms of this compound-induced cytotoxicity and to expand the toxicity profile across a broader range of cell lines.

References

- 1. Long-term antitrypanosomal effect of this compound sulphate-loaded oil-based nanosuspension in T. evansi-infected mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro sensitivity of Trypanosoma evansi and T. equiperdum to diminazene, suramin, MelCy, this compound and isometamidium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pharmacological Profile of Quinapyramine and its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinapyramine is a potent trypanocidal agent that has been a cornerstone in the treatment and prophylaxis of animal trypanosomiasis for decades. This technical guide provides an in-depth analysis of the pharmacological profile of this compound and its commonly used salts, this compound sulphate and this compound chloride. It covers the mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology of the compound, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Introduction

Trypanosomiasis, a group of parasitic diseases caused by protozoa of the genus Trypanosoma, poses a significant threat to animal health and agricultural productivity in many parts of the world. This compound, an aromatic diamidine, has been a critical tool in the control of this disease. It is typically formulated as a mixture of its sulphate and chloride salts to provide both rapid therapeutic action and prolonged prophylactic protection. Understanding the detailed pharmacological profile of this compound is essential for its effective and safe use, as well as for the development of new and improved trypanocidal therapies.

Mechanism of Action

The primary trypanocidal activity of this compound is directed at the parasite's mitochondrion, specifically targeting the kinetoplast DNA (kDNA). The kDNA is a unique and complex network of interlocked circular DNA molecules essential for the parasite's survival and replication.

This compound is believed to exert its effect through the following mechanisms:

-

Intercalation with Kinetoplast DNA: this compound molecules insert themselves between the base pairs of the kDNA. This intercalation disrupts the normal structure and function of the kDNA.

-

Inhibition of kDNA Replication: The binding of this compound to kDNA interferes with the enzymes responsible for its replication, leading to a halt in the parasite's cell division.

-

Induction of Dyskinetoplasty: The disruption of kDNA replication and structure leads to a state known as dyskinetoplasty, characterized by the disorganization and fragmentation of the kDNA network. This ultimately proves fatal to the trypanosome.

The selective toxicity of this compound towards trypanosomes is attributed to the unique structure and importance of the kDNA in these parasites, which is absent in their mammalian hosts.

Pharmacokinetics

The pharmacokinetic properties of this compound are largely influenced by the salt form used. Commercial preparations often contain a mixture of the more soluble sulphate salt for rapid absorption and the less soluble chloride salt for a prolonged depot effect.

Key Pharmacokinetic Parameters:

| Parameter | This compound Sulphate | This compound Chloride | This compound Sulphate-loaded Nanosuspension (in rats) |

| Absorption | Rapidly absorbed | Slowly absorbed, forms a depot at the injection site | Significantly enhanced absorption |

| Half-life (t½) | Shorter | Longer | 13.54-fold increase compared to free QS |

| Area Under the Curve (AUC) | Lower | Higher | 7.09-fold increase compared to free QS |

| Volume of Distribution (Vz/F) | - | - | 1.78-fold increase compared to free QS |

| Mean Residence Time (MRT) | Shorter | Longer | 17.35-fold increase compared to free QS |

| Clearance (CL) | Faster | Slower | 7.08-fold reduction compared to free QS |

Data for nanosuspension is from a study in Wistar rats and is for comparative purposes to illustrate the potential for formulation to alter pharmacokinetics.[1]

Experimental Protocol: Pharmacokinetic Study in a Rabbit Model

This protocol outlines a typical approach to determining the pharmacokinetic profile of a new this compound formulation.

Pharmacodynamics

The pharmacodynamic effect of this compound is its trypanocidal activity. The efficacy can be quantified by determining the 50% inhibitory concentration (IC50) in vitro and by assessing the curative and prophylactic effects in vivo.

In Vitro Susceptibility:

| Organism | Strain | Salt | IC50 |

| Trypanosoma brucei evansi | Susceptible | Not Specified | 4.8 - 5.1 nM |

| Trypanosoma brucei evansi | Resistant | Not Specified | 26.9 nM |

Experimental Protocol: In Vitro IC50 Determination (Alamar Blue Assay)

This protocol describes a common method for assessing the in vitro activity of a trypanocidal compound.

-

Parasite Culture: Maintain bloodstream form trypanosomes in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound salt in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (2 x 10^4 cells/mL) to each well. Add 100 µL of the serially diluted compound to the respective wells. Include a positive control (a known trypanocidal drug like diminazene aceturate) and a negative control (parasites with medium only).

-

Incubation: Incubate the plate for 48 hours under standard culture conditions.

-

Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration compared to the negative control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Toxicology

While effective, this compound can cause local and systemic toxic reactions, particularly in sensitive animals like horses.

Acute Toxicity Data:

| Species | Route of Administration | Salt | LD50 |

| Rat | Oral | Not Specified | 3130 mg/kg |

| Rat | Intravenous | Not Specified | 98 mg/kg |

Common Adverse Effects:

-

Local Reactions: Swelling, pain, and sterile abscesses at the injection site.

-

Systemic Reactions: Salivation, restlessness, muscle tremors, increased heart rate, and gastrointestinal disturbances. In severe cases, collapse and death can occur.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a refined method for determining the LD50 that reduces the number of animals required.

-

Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often more sensitive).

-

Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information, or a default starting dose is used.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose progression is typically by a factor of 3.2.

-

Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes at the different dose levels.

Resistance

The development of drug resistance is a significant challenge in the control of trypanosomiasis. Resistance to this compound has been reported and is often associated with cross-resistance to other trypanocidal drugs like diminazene and isometamidium. The mechanisms of resistance are not fully elucidated but are thought to involve:

-

Altered Drug Uptake: Changes in the parasite's membrane transporters may reduce the influx of this compound.

-